molecular formula C12H15NO4 B8564011 6-(4-Hydroxybutoxy)-1,4-dihydro-2H-3,1-benzoxazin-2-one CAS No. 89433-36-3

6-(4-Hydroxybutoxy)-1,4-dihydro-2H-3,1-benzoxazin-2-one

Cat. No. B8564011
Key on ui cas rn: 89433-36-3
M. Wt: 237.25 g/mol
InChI Key: RYCNDCRYJFFJKV-UHFFFAOYSA-N
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Patent
US04518597

Procedure details

A solution of 24 gm (0.6 mol) of sodium hydroxide in 100 ml of water is added dropwise to a solution of 150 gm (0.537 mol) of 6-(4-acetoxy-butoxy)-4H-3,1-benzoxazin-2-one in 500 ml of methanol, under stirring, at 10° to 15° C. After the mixture has been stirred for one hour at ambient temperature, first ice water and then 60 ml of glacial acetic acid are added. The product precipitated is subjected to suction filtration and recrystallized from water.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C([O:6][CH2:7][CH2:8][CH2:9][CH2:10][O:11][C:12]1[CH:13]=[CH:14][C:15]2[NH:20][C:19](=[O:21])[O:18][CH2:17][C:16]=2[CH:22]=1)(=O)C.C(O)(=O)C>O.CO>[OH:6][CH2:7][CH2:8][CH2:9][CH2:10][O:11][C:12]1[CH:13]=[CH:14][C:15]2[NH:20][C:19](=[O:21])[O:18][CH2:17][C:16]=2[CH:22]=1 |f:0.1|

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
150 g
Type
reactant
Smiles
C(C)(=O)OCCCCOC=1C=CC2=C(COC(N2)=O)C1
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
under stirring, at 10° to 15° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After the mixture has been stirred for one hour at ambient temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The product precipitated
FILTRATION
Type
FILTRATION
Details
is subjected to suction filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from water

Outcomes

Product
Name
Type
Smiles
OCCCCOC=1C=CC2=C(COC(N2)=O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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